

An In-depth Technical Guide to 3-Phenoxythiophene

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Compound of Interest

Compound Name: 3-Phenoxythiophene

Cat. No.: B1353367

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Phenoxythiophene**, including its chemical and physical properties, synthesis, and the biological activities of its derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Compound: 3-Phenoxythiophene

CAS Number: 63285-84-7[1][2]

Physicochemical Properties

The fundamental physicochemical properties of **3-Phenoxythiophene** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ OS	[1]
Molecular Weight	176.23 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Melting Point	-19 °C	
Boiling Point	133-134 °C @ 15 Torr	[1]
Density	1.178 g/cm ³ (Predicted)	[1]
Refractive Index	n _{20/D} 1.555	
Flash Point	>230 °F (>110 °C)	
Storage Conditions	2-8°C, protect from light, stored under nitrogen	[1]

Synthesis of 3-Phenoxythiophene

The synthesis of **3-Phenoxythiophene** can be achieved via a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with an alcohol or phenol. In this case, 3-bromothiophene is reacted with phenol in the presence of a copper catalyst and a base. A representative experimental protocol is detailed below.

Materials:

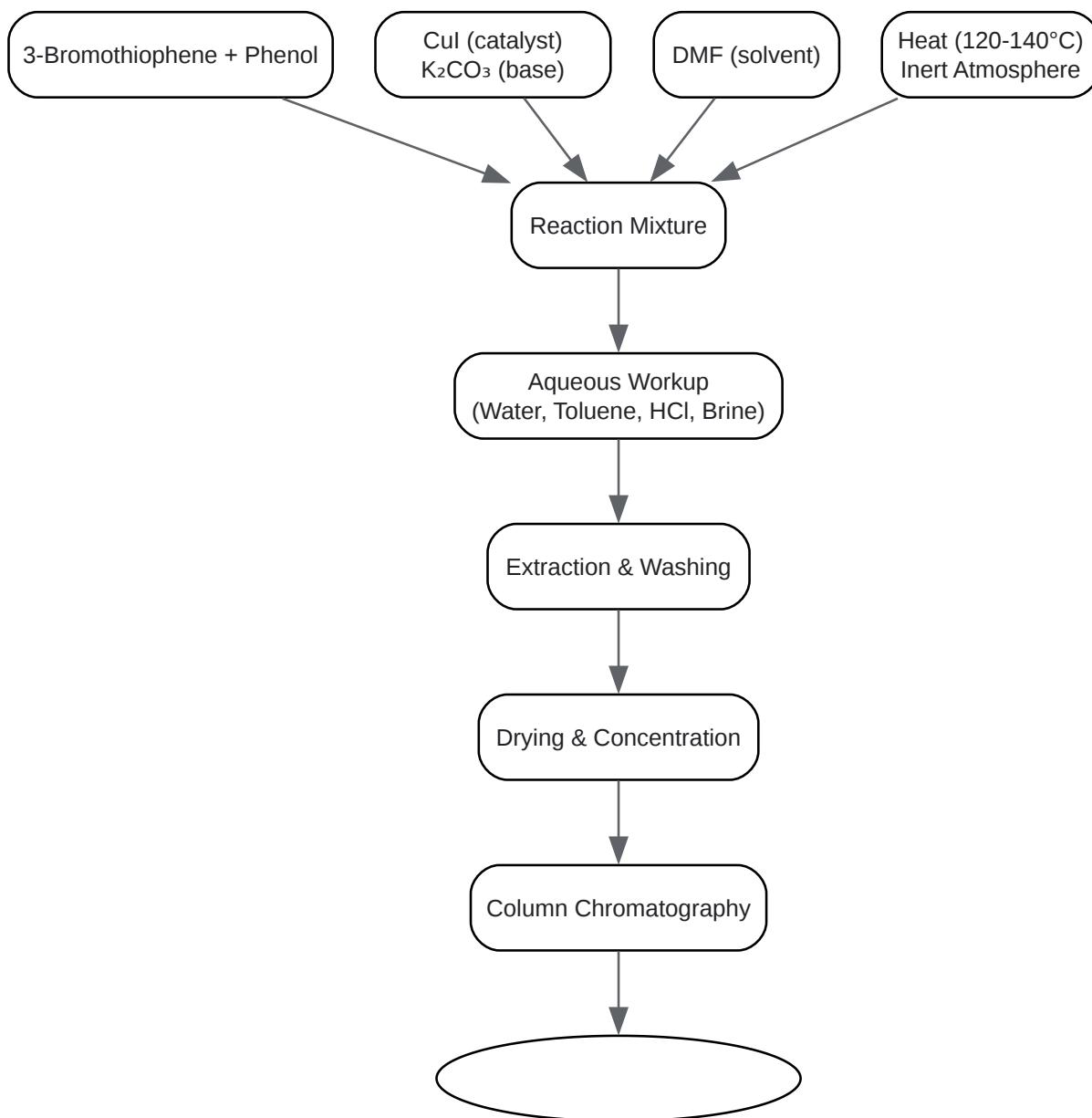
- 3-Bromothiophene
- Phenol
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene

- Hydrochloric acid (HCl), 1 M
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromothiophene (1 equivalent), phenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
- Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
- Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with toluene or another suitable organic solvent.
- Wash the combined organic layers with 1 M HCl solution to remove excess phenol, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **3-phenoxythiophene**.

Logical Workflow for the Synthesis of **3-Phenoxythiophene**

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Caption: A logical workflow for the Ullmann condensation synthesis of **3-Phenoxythiophene**.

Biological Activity of Phenoxythiophene Derivatives

While information on the biological activity of the parent **3-phenoxythiophene** is limited, its derivatives have shown significant promise in the field of neuroprotection. Notably, the compound 4-chloro-N-(naphthalen-1-ylmethyl)-5-[3-(piperazin-1-yl)phenoxy]thiophene-2-

sulfonamide (B355252) has been investigated for its protective effects against glutamate-induced excitotoxicity in neuronal cells.[3][4][5]

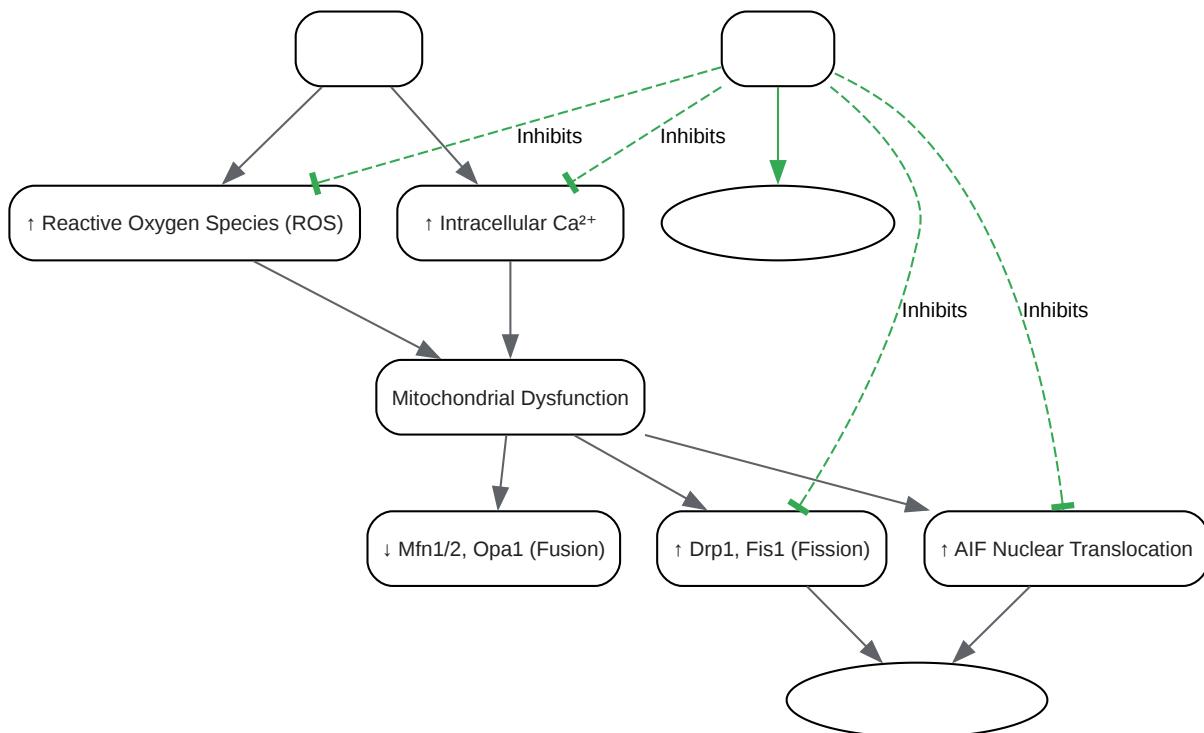
Neuroprotection Against Glutamate-Induced Excitotoxicity

Glutamate is a major excitatory neurotransmitter in the central nervous system, but in excess, it can lead to neuronal cell death through a process known as excitotoxicity. This is implicated in various neurodegenerative disorders. The phenoxythiophene derivative B355252 has been shown to protect neuronal cells, such as the HT22 hippocampal cell line, from glutamate-induced cell death.[4][5]

Signaling Pathway of Neuroprotection by B355252

The neuroprotective effects of B355252 are mediated through the modulation of several key signaling pathways, primarily centered around mitochondrial function and cellular stress responses.

Signaling Pathway of B355252 in Neuroprotection



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Caption: Signaling pathway of B355252 in protecting against glutamate-induced neurotoxicity.

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of phenoxythiophene derivatives.

Cell Culture and Glutamate Treatment

Cell Line: HT22 immortalized mouse hippocampal neuronal cells.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO_2 .

Glutamate Treatment:

- Seed HT22 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
- Allow cells to adhere and grow for 24 hours.
- Pre-treat cells with the test compound (e.g., B355252) at various concentrations for a specified period (e.g., 1-2 hours).
- Introduce glutamate to the culture medium at a final concentration known to induce cytotoxicity (e.g., 5-10 mM).
- Incubate the cells for a further 12-24 hours before analysis.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

Procedure:

- After the glutamate treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
- Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
- Carefully remove the medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

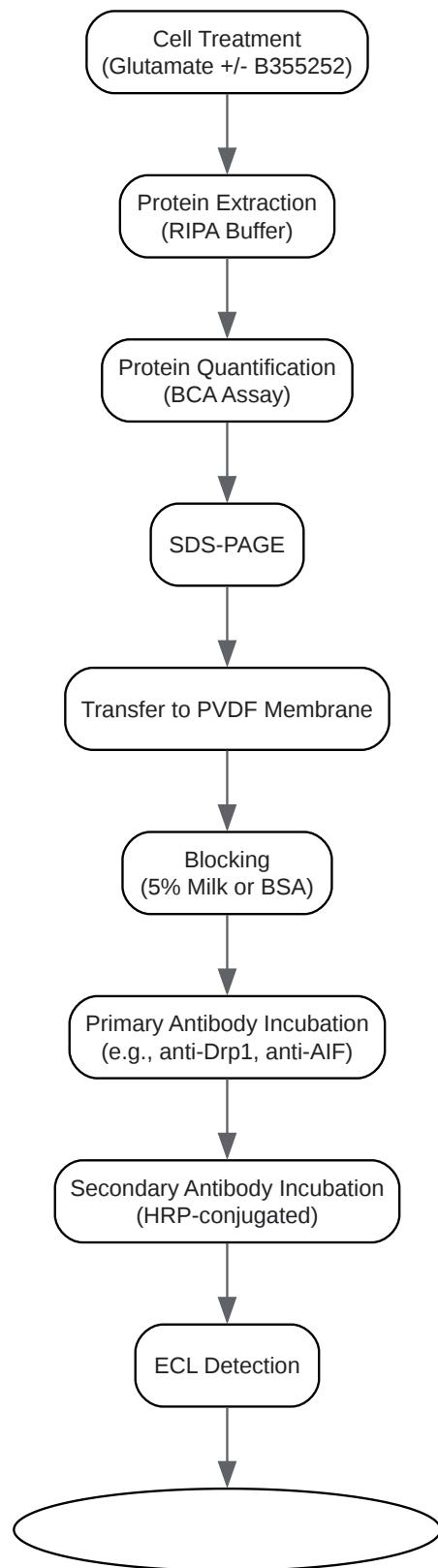
Western Blot Analysis for Key Proteins

Objective: To determine the expression levels of proteins involved in the signaling pathway of neuroprotection, such as Drp1, p-Drp1 (phosphorylated Drp1), and AIF.

Procedure:

- Protein Extraction:
 - Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration using a BCA protein assay.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Drp1, anti-p-Drp1, anti-AIF) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Experimental Workflow for Western Blot Analysis



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Caption: A standard workflow for Western blot analysis of key signaling proteins.

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